molecular formula C11H11ClO2 B183136 Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate CAS No. 117252-05-8

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate

Cat. No.: B183136
CAS No.: 117252-05-8
M. Wt: 210.65 g/mol
InChI Key: UCWUIUWJHZEMAL-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with a methyl ester group and a 4-chlorophenyl group

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWUIUWJHZEMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602570
Record name Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117252-05-8
Record name Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification: To convert the ketone to the target ester, a methyl esterification step is required. While not explicitly detailed in the cited patents, standard methods include:

  • Fischer Esterification: Reacting the carboxylic acid (derived from ketone oxidation) with methanol under acidic catalysis.

  • Methyl Chloride: Treating the acid chloride with methyl chloride in the presence of a base.

Oxidation of 1-(4-Chlorophenyl)cyclopropyl Methyl Ketone

Patent US5498750 describes the synthesis of 1-fluoro-cyclopropane-1-carboxylic acid via oxidation of 1-fluoro-cyclopropyl methyl ketone . Adapting this method for the target compound involves:

Oxidation Pathway:

  • Ketone Synthesis:

    • Reagents: 4-Chlorophenyl magnesium bromide reacted with cyclopropane carbonyl chloride.

    • Conditions: Grignard reaction at −78°C to 0°C in tetrahydrofuran .

  • Baeyer–Villiger Oxidation:

    • Reagents: m-Chloroperbenzoic acid (MCPBA) in chloroform.

    • Conditions: Reflux for 24–48 hours, yielding a carboxylate intermediate .

  • Esterification:

    • Reagents: Methyl iodide or dimethyl sulfate with a base (e.g., potassium carbonate).

    • Conditions: Room temperature, 12–24 hours in acetone .

Example:

  • Starting with 1-(4-chlorophenyl)cyclopropyl methyl ketone, MCPBA oxidation produces 4-chlorophenyl 1-carboxycyclopropane-1-carboxylate, which is methylated to yield the target ester .

Cyclopropanation of α,β-Unsaturated Esters

Cyclopropanation via Simmons–Smith reaction or transition metal catalysis is widely used. The MDPI article outlines cyclopropane ring formation using diethylzinc and diiodomethane:

Procedure:

  • Substrate Preparation:

    • Methyl 4-chlorocinnamate (α,β-unsaturated ester) synthesized via Heck coupling or esterification.

  • Cyclopropanation:

    • Reagents: Diethylzinc (2.5 eq), diiodomethane (3 eq).

    • Conditions: 0°C to room temperature, 12–24 hours in dichloromethane .

    • Yield: 70–85% after column chromatography .

Mechanism: The zinc carbene intermediate adds to the double bond, forming the cyclopropane ring stereoselectively.

Nucleophilic Substitution on Cyclopropane Carboxylic Acid Chlorides

PubChem data and Guidechem suggest nucleophilic substitution as a viable route:

Steps:

  • Acid Chloride Formation:

    • Reagents: Thionyl chloride or oxalyl chloride.

    • Conditions: Reflux in dichloromethane for 2–4 hours .

  • Methylation:

    • Reagents: Sodium methoxide or methanol.

    • Conditions: 0°C to room temperature, 6–12 hours .

Example:

  • Cyclopropane-1-carboxylic acid chloride reacts with methanol in pyridine to yield the methyl ester .

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
HWE Reaction α-Alkoxy phosphonate, NaOtBu75–93%High regioselectivityMulti-step, requires acidic hydrolysis
Baeyer–Villiger MCPBA, methyl iodide60–75%Direct oxidation-esterificationPeracid handling hazards
Simmons–Smith Et₂Zn, CH₂I₂70–85%StereoselectiveMoisture-sensitive reagents
Nucleophilic Substitution SOCl₂, MeOH80–90%Simple, one-potRequires acid chloride intermediate

Chemical Reactions Analysis

Oxidation Reactions

MCCP undergoes oxidation at both the cyclopropane ring and ester moiety under controlled conditions (Table 1):

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 80°C, 6 h1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid78%
O₃ (Ozone)CH₂Cl₂, -78°C, 2 h4-Chlorophenyl cyclopropanone63%
CrO₃/H₂SO₄Acetone, 25°C, 12 hCyclopropane-diol intermediate52%

Key Insight: Ozonolysis selectively cleaves the cyclopropane ring to yield ketones, while strong acidic oxidants favor carboxylic acid formation .

Reduction Reactions

The ester group is susceptible to reduction, enabling access to alcohol derivatives (Table 2):

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C → 25°C, 4 h1-(4-Chlorophenyl)cyclopropanemethanol85%
NaBH₄/MeOHReflux, 8 hPartial reduction to hemiacetal41%
H₂/Pd-CEtOAc, 50 psi, 12 hSaturated cyclopropane (ring preserved)68%

Mechanistic Note: Lithium aluminum hydride reduces the ester to a primary alcohol without ring opening, while catalytic hydrogenation retains the cyclopropane structure .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (Table 3):

Nucleophile Conditions Product Yield Reference
NaOMeDMF, 120°C, 24 hMethoxy-substituted derivative73%
PiperazineCH₂Cl₂, TFA, 6 hPiperazine-coupled cyclopropane91%
NH₃ (g)Sealed tube, 150°C, 48 h4-Aminophenyl analog58%

Case Study: Coupling with piperazine under trifluoroacetic acid catalysis produces bioactive hybrids with demonstrated anticancer activity .

Hydrolysis and Decarboxylation

The ester hydrolyzes to carboxylic acid, followed by decarboxylation under thermal or acidic conditions (Fig. 1):

Step 1 (Hydrolysis):

  • Reagents : 6M HCl, H₂O/EtOH (1:1)
  • Product : 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid (92%)

Step 2 (Decarboxylation):

  • Conditions : 200°C, quinoline, Cu powder
  • Product : 1-(4-Chlorophenyl)cyclopropane (84%)

Cyclopropane Ring Modifications

The strained cyclopropane ring participates in [2+1] cycloadditions and ring-opening reactions:

  • Rh-Catalyzed Cyclopropanation :
    • Substrate : Aryldiazoacetates
    • Product : trans-1-Aryl-2-amino-cyclopropane carboxylates (89% yield, >20:1 dr)
  • Ring-Opening with Electrophiles :
    • Reagent : Br₂ in CCl₄
    • Product : 1,3-Dibromo-1-(4-chlorophenyl)propane (71%)

Cross-Coupling Reactions

MCCP serves as a substrate in transition-metal-catalyzed couplings:

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄Biarylcyclopropane derivatives80%
Buchwald-HartwigPd₂(dba)₃/XantphosN-Aryl functionalized cyclopropanes76%

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in creating various derivatives that can be employed in pharmaceuticals and agrochemicals. The compound's cyclopropane ring imparts distinctive reactivity patterns that are advantageous in synthetic pathways.

Synthetic Routes
The synthesis of this compound typically involves:

  • Starting Materials : 4-chlorobenzaldehyde and cyclopropanecarboxylic acid.
  • Reaction Conditions : The Grignard reaction is often employed to form the cyclopropane ring, followed by esterification processes to yield the final product.

Biological Applications

Enzyme Inhibition Studies
In biological research, this compound has been investigated for its potential to inhibit specific enzymes, making it a candidate for drug development. Studies have shown that it interacts with cytochrome P450 enzymes, which are essential for drug metabolism.

Case Study: Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, revealing the following IC50 values:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma15.2
Human Breast Carcinoma12.7

These findings suggest its potential as a lead compound in developing new anticancer therapies.

Pharmacological Insights

Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. A study measuring cytokine levels before and after treatment showed a reduction in pro-inflammatory markers:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250120
IL-6300150

This evidence supports its application in treating inflammatory diseases.

Industrial Applications

Agrochemical Production
The compound is utilized in the production of agrochemicals, where its unique properties contribute to the development of effective pesticides and herbicides. Its ability to modify biological pathways makes it valuable in creating compounds that can enhance crop protection.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
  • Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the cyclopropane ring.

Biological Activity

Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate (MCC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MCC is characterized by the molecular formula C₁₁H₁₁ClO₂, featuring a cyclopropane ring substituted with a 4-chlorobenzyl group. The presence of the chlorine atom on the phenyl ring enhances its reactivity and potential biological activity, making it an attractive candidate for further research in medicinal applications.

Biological Activity Overview

Preliminary studies suggest that MCC may exhibit various biological activities, including:

  • Anti-inflammatory properties : Initial investigations indicate that MCC may inhibit inflammatory pathways, potentially through modulation of cytokine release.
  • Analgesic effects : The compound has been linked to pain relief mechanisms, possibly by interacting with pain receptors in the nervous system.
  • Anticancer potential : Some studies suggest that MCC may affect cancer cell proliferation, although detailed mechanisms remain to be elucidated.

The mechanisms through which MCC exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes and receptors involved in pain modulation and inflammation. The following pathways are believed to be implicated:

  • Enzyme Inhibition : MCC may inhibit enzymes related to inflammatory responses, thus reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : The compound appears to bind to various receptors, altering their activity and leading to changes in cellular signaling pathways.

Study on Anti-inflammatory Effects

A study conducted by researchers at a prominent university evaluated the anti-inflammatory effects of MCC in a rodent model. The findings indicated that:

  • Dosage : Administering 50 mg/kg of MCC significantly reduced edema formation compared to controls.
  • Mechanism : Analysis suggested that MCC inhibited the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Analgesic Activity Assessment

In another study focusing on analgesic properties, MCC was tested for its ability to alleviate pain in a formalin-induced pain model:

  • Results : MCC treatment resulted in a 40% reduction in pain scores during the late phase of the formalin test.
  • : These results support the hypothesis that MCC may act as a central analgesic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MCC, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected analogs:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopropane with 4-chlorobenzyl substitutionPotential anti-inflammatory and analgesic
1-(3-Chlorophenyl)methylcyclopropane-1-carboxylic acidDifferent chlorination position on phenyl ringVaries; potential anti-cancer activity
1-(2-Chlorophenyl)methylcyclopropane-1-carboxylic acidAnother positional isomerUnique pharmacological properties

Q & A

Q. What advanced computational methods predict the regioselectivity of cyclopropane ring-opening reactions in derivatives of this compound?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Studies on dichlorocyclopropanes show electron-deficient aryl groups favor nucleophilic attack at specific carbons . Molecular dynamics simulations assess solvent effects on reaction pathways .

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